

# A Comprehensive Technical Guide to (Rac)-Monepantel sulfone-d5

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## Compound of Interest

Compound Name: (Rac)-Monepantel sulfone-d5

Cat. No.: B12407035

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**(Rac)-Monepantel sulfone-d5** is the deuterium-labeled, racemic form of Monepantel sulfone. Monepantel itself is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class, the first new class of sheep anthelmintics introduced in over 25 years. This stable isotope-labeled compound serves as a critical analytical tool, primarily utilized as an internal standard for the precise quantification of Monepantel and its primary, active metabolite, Monepantel sulfone, in complex biological matrices during pharmacokinetic, metabolism, and residue analysis studies.<sup>[1][2][3]</sup>

The incorporation of five deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte in mass spectrometry-based assays without significantly altering its chemical properties.<sup>[2][4]</sup> This guide provides an in-depth overview of its chemical properties, mechanism of action, metabolism, and application in experimental research.

## Chemical and Physical Properties

**(Rac)-Monepantel sulfone-d5** is a white to off-white solid powder.<sup>[1]</sup> It is stable under recommended storage conditions, though it is incompatible with strong acids, alkalis, and oxidizing agents.<sup>[5]</sup> For research purposes, it is intended for use by qualified personnel in appropriately equipped facilities.<sup>[5]</sup>

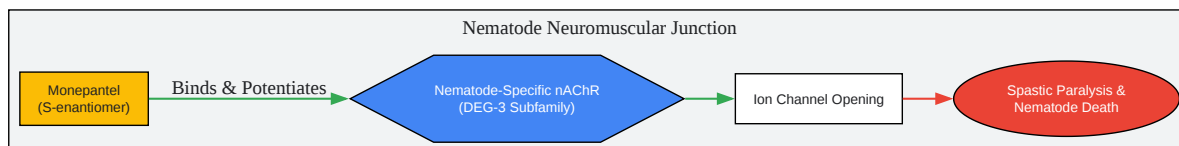
Property	Value
Chemical Name	N-(2-cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl-1,1,3,3,3-d5)-4-((trifluoromethyl)sulfonyl)benzamide
Molecular Formula	C <sub>20</sub> H <sub>8</sub> D <sub>5</sub> F <sub>6</sub> N <sub>3</sub> O <sub>4</sub> S
Molecular Weight	510.42 g/mol
CAS Number	2747918-68-7
Appearance	Solid, White to off-white
Purity	≥99.7%
Storage (Powder)	-20°C (3 years), 4°C (2 years)
Storage (In Solvent)	-80°C (6 months), -20°C (1 month)
Elemental Analysis	Theoretical: C (47.06%), H (1.58%), N (8.23%) Actual: C (47.10%), H (2.55%), N (8.19%)

Data sourced from references:[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Mechanism of Action of Parent Compound (Monepantel)

Monepantel exerts its anthelmintic effect through a mechanism unique among existing dewormers. It acts as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine receptors (nAChRs), specifically targeting the DEG-3 subfamily of nAChR subunits.[\[1\]](#)[\[7\]](#)[\[8\]](#) This receptor class is absent in mammals, which contributes to the compound's favorable safety profile.[\[8\]](#)

The binding of Monepantel to these receptors leads to the opening of the ion channel, resulting in spastic paralysis and subsequent death of the parasitic nematode.[\[7\]](#)[\[8\]](#) Notably, the anthelmintic activity is almost exclusively attributed to the (S)-enantiomer (Monepantel), with the (R)-enantiomer being virtually inactive.[\[7\]](#) This specificity makes Monepantel effective against nematode populations that have developed resistance to other anthelmintic classes like benzimidazoles, macrocyclic lactones, and levamisole.



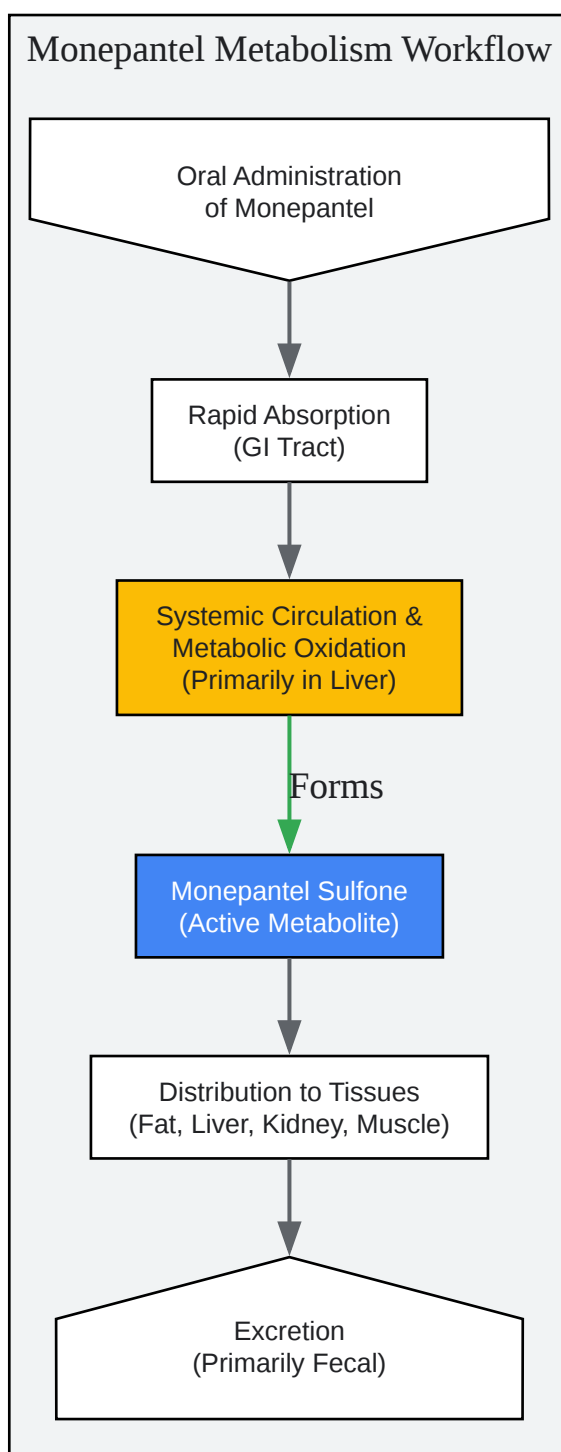
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*Anthelmintic Mechanism of Monepantel.*

## Metabolism and Pharmacokinetics

Following oral administration in livestock, Monepantel is rapidly absorbed and extensively metabolized. The primary metabolic pathway is the oxidation of the thioether group to form Monepantel sulfone.[8] This sulfone metabolite is not only the major component found in plasma and tissues but is also pharmacologically active, exhibiting a similar anthelmintic potency to the parent compound.[8]

Monepantel sulfone persists in the body for a significantly longer duration and at higher concentrations than Monepantel.[8] In sheep, the highest residue concentrations of Monepantel sulfone are found in fat and liver, making them key target tissues for residue monitoring.[9]



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*In vivo metabolism and distribution of Monepantel.*

## Experimental Protocols and Applications

The primary application of **(Rac)-Monepantel sulfone-d5** is as an internal standard for bioanalytical method development, validation, and sample analysis.<sup>[1][2]</sup> Its use is crucial for correcting variations in sample extraction, processing, and instrument response, thereby ensuring the accuracy and precision of quantitative results.

## Analytical Methodologies

Validated methods for the quantification of Monepantel sulfone in animal tissues have been established, primarily utilizing high-performance liquid chromatography (HPLC).

Method	Detection	Limit of Quantification (LOQ)	Application
HPLC	UV	0.05 µg/kg	Quantification in tissue extracts
HPLC	LSC	Not Specified	Profiling in tissue, blood, and excreta
LC-MS/MS (Implied)	MS/MS	~3 ng/mL (for blood)	Pharmacokinetic and residue analysis

Data sourced from references:<sup>[10]</sup>

## Sample Preparation: Tissue Extraction Protocol

A standard protocol for the extraction of Monepantel sulfone from edible sheep tissues is as follows:

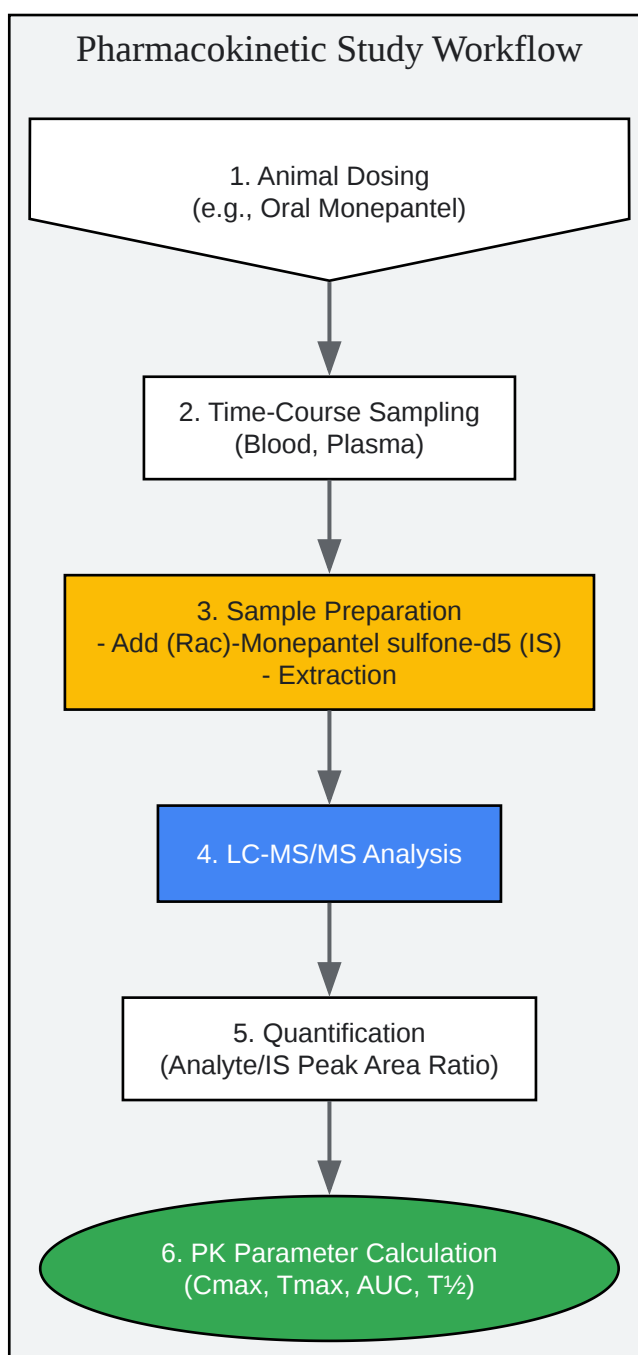
- A 1-gram sample of ground tissue (liver, kidney, muscle, or fat) is homogenized.
- The internal standard, **(Rac)-Monepantel sulfone-d5**, is added to the homogenate.
- The sample is extracted with 9 mL of acetonitrile at room temperature.
- Following extraction, the mixture is centrifuged, and the supernatant is collected for analysis.

- Further cleanup steps, such as solid-phase extraction (SPE), may be employed before injection into the HPLC or LC-MS/MS system.

Protocol adapted from reference:[[10](#)]

## Experimental Workflow: Pharmacokinetic Study

**(Rac)-Monepantel sulfone-d5** is essential for pharmacokinetic (PK) studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Monepantel.



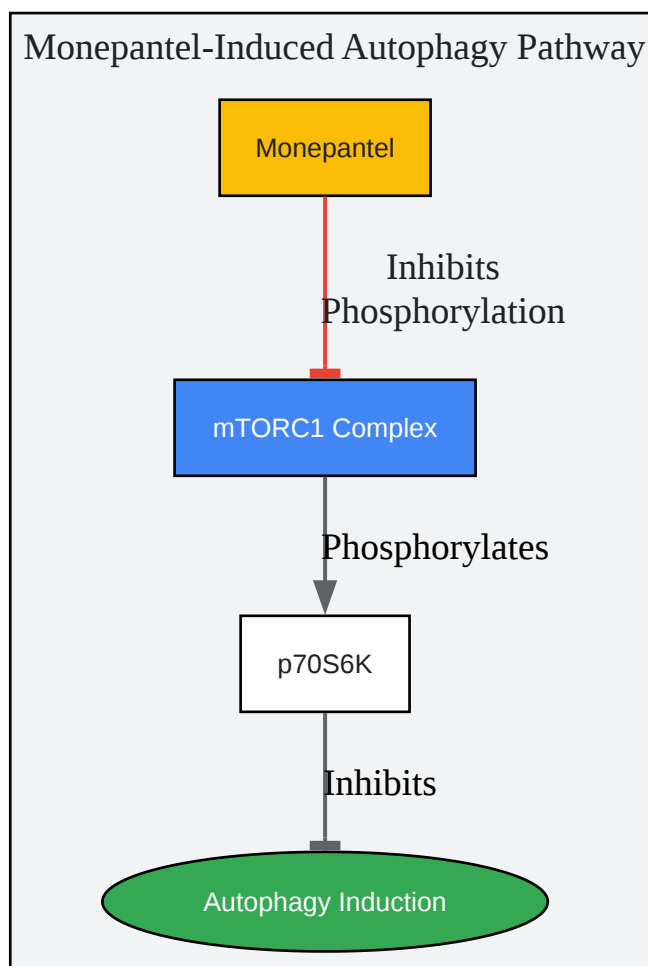
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*Typical workflow for a PK study using the labeled standard.*

## Associated Signaling Pathway (Secondary Activity)

Beyond its anthelmintic properties, research has indicated that Monepantel can induce autophagy in human ovarian cancer cells.[1] This activity is mediated through the disruption of

the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, Monepantel inhibits the phosphorylation of mTOR at Ser2448, which subsequently prevents the phosphorylation of its downstream effector, p70S6 kinase (p70S6K).[1] The inhibition of this critical cell growth and proliferation pathway leads to the induction of autophagy.



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